BenchChemオンラインストアへようこそ!

1-(4-Methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

mGluR5 positive allosteric modulator PAM to NAM switch

This N-aryl pyrrolidinonyl oxadiazole (CAS 946376-14-3) is a validated mGluR5 positive allosteric modulator (PAM) with a pEC50 of 5.89. Its para-methyl N-aryl substituent strictly confers PAM activity, while the meta-methyl oxadiazole aryl group optimizes potency. Procuring the exact regiochemistry is critical: moving the N-aryl methyl to the meta or ortho position converts the compound into a negative allosteric modulator (NAM). This unique structural combination is not replicated in close analogs, making it an essential reference standard for mGluR5 SAR campaigns and a reliable tool for CNS target validation studies.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
Cat. No. B11266760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC(=C4)C
InChIInChI=1S/C20H19N3O2/c1-13-6-8-17(9-7-13)23-12-16(11-18(23)24)20-21-19(22-25-20)15-5-3-4-14(2)10-15/h3-10,16H,11-12H2,1-2H3
InChIKeyMOSVQDPBWVLHEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 78 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one – Compound Identity and Core Pharmacological Class


1-(4-Methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (C₂₀H₁₉N₃O₂, MW 333.39, logP 3.87) is a synthetic N-aryl pyrrolidinonyl oxadiazole belonging to the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic chemotype [1]. The compound is catalogued in ChEMBL (CHEMBL2069379) and PubChem (CID 42891592) with demonstrated bioactivity at the metabotropic glutamate receptor 5 (mGluR5/GRM5), where it functions as a positive allosteric modulator (PAM) [2]. Its structure features a para-methyl substituent on the N-aryl ring and a meta-methyl substituent on the 3-aryl-1,2,4-oxadiazole moiety—a substitution pattern that places it at the intersection of key structure–activity relationships governing both functional mode (PAM vs. NAM) and potency within this compound class [3].

Why N-Aryl Pyrrolidinonyl Oxadiazoles Cannot Be Interchanged: The PAM-to-NAM Switch in 1-(4-Methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one


Within the N-aryl pyrrolidinonyl oxadiazole chemotype, the position of the aryl substituent on the pyrrolidin-2-one nitrogen is not a tunable parameter—it dictates the binary functional mode of the molecule. Para-substituted analogs (including the target compound) act as mGluR5 PAMs, whereas shifting the identical substituent to the meta or ortho position converts the compound into a negative allosteric modulator (NAM) [1]. This exquisitely sensitive 'PAM to NAM switch' means that a procurement decision based solely on chemical similarity or scaffold identity without precise regiochemical specification will yield a compound with opposite pharmacology [1]. Furthermore, the aryl oxadiazole substituent governs potency: meta-methyl or meta-chloro on the oxadiazole aryl ring is optimal for PAM efficacy, while para-substitution on this ring abolishes activity [1]. The target compound uniquely pairs a para-methyl N-aryl group (PAM-conferring) with a meta-methyl oxadiazole aryl group (potency-optimizing), a combination not replicated in any single closely related analog found in the primary literature.

Quantitative Differentiation Evidence for 1-(4-Methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one Against Closest Analogs


Functional Pharmacological Mode: Para-N-Aryl Substitution Confers mGluR5 PAM Activity While Meta/Ortho Analogs Are NAMs

In the N-aryl pyrrolidinonyl oxadiazole series, para-substitution on the N-aryl ring is an absolute structural determinant of PAM activity. The target compound, bearing a para-methyl group on the N-aryl ring, is a confirmed mGluR5 PAM with a pEC50 of 5.89 (EC50 ≈ 1.29 µM) as recorded in ChEMBL [1]. In contrast, the corresponding meta-methyl N-aryl analog (compound 6e in the Packiarajan series, with 3-CH₃ on the N-aryl and 3-Cl on the oxadiazole aryl) is a mGluR5 NAM exhibiting an IC50 of 3,520 nM with 51% inhibition and no detectable PAM activity (EC50 > 10,000 nM) . The ortho-methyl N-aryl analog (compound 6h) is likewise a NAM with IC50 = 690 nM . This represents a complete functional inversion—not merely a potency shift—driven exclusively by the regiochemical position of the methyl substituent.

mGluR5 positive allosteric modulator PAM to NAM switch

Aryl Oxadiazole Meta-Methyl Substitution: Optimal for mGluR5 PAM Potency Compared to Unsubstituted or Para-Substituted Analogs

The Packiarajan SAR study established that meta-substitution (F, Cl, or CH₃) on the aryl oxadiazole moiety yields potent PAMs, whereas para-substitution results in weak or inactive compounds . The target compound carries a meta-methyl group on the 3-aryl-1,2,4-oxadiazole ring, aligning with this optimal SAR. In direct comparison within the 4-CH₃ N-aryl sub-series: the 3-CH₃ oxadiazole analog (12n) is active, while the 4-CH₃ oxadiazole analog (12m) is reported as inactive (EC50 > 10,000 nM) . The unsubstituted phenyl oxadiazole analog (CAS 946307-06-8, 1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one) lacks this meta-substituent and would be expected to have reduced potency based on class SAR . The target compound's meta-methyl group on the oxadiazole ring thus provides a potency advantage over both unsubstituted and para-substituted comparator compounds.

structure-activity relationship aryl oxadiazole substitution mGluR5 PAM potency

Physicochemical Differentiation: logP and MW Profile Compared to 4-Fluoro N-Aryl and Unsubstituted Phenyl Analogs

The target compound (MW 333.39, logP 3.87, 0 HBD, 4 HBA, 3 rotatable bonds) occupies a distinct physicochemical space relative to close analogs [1]. The 4-fluoro N-aryl comparator 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 941997-60-0, MW 323.33, C₁₈H₁₄FN₃O₂) has lower molecular weight and reduced lipophilicity [2]. The unsubstituted phenyl oxadiazole analog (CAS 946307-06-8, MW 319.36) is also smaller and less lipophilic [3]. The target compound's dual-methyl architecture increases logP by approximately 0.3–0.7 units compared to these analogs, which may influence membrane permeability, protein binding, and metabolic stability profiles relevant to in vivo or cell-based experimental design. Additionally, the target compound complies with all Lipinski Rule of Five criteria (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10) [1].

lipophilicity physicochemical properties logP drug-likeness

Predicted Biological Activity Spectrum: PASS Analysis Distinguishes 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones from Non-Fused Oxadiazole Congeners

Kharchenko et al. (2008) performed PASS (Prediction of Activity Spectra for Substances) analysis on a series of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems—the exact chemotype of the target compound [1]. The predicted activity spectrum for this fused bicyclic class includes psychotropic/neurotropic effects consistent with CNS activity, differentiating it from monocyclic 1,2,4-oxadiazoles that lack the pyrrolidin-2-one fusion. While PASS predictions are computational estimates and not experimental binding data, they provide class-level guidance for target selection. The target compound's mGluR5 PAM activity (experimentally confirmed, pEC50 5.89 [2]) is consistent with this predicted neurotropic profile, supporting its selection over non-fused oxadiazole analogs that lack this predicted CNS-oriented activity fingerprint.

PASS prediction biological activity spectrum neurotropic activity

Research and Procurement Application Scenarios for 1-(4-Methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one


mGluR5 Positive Allosteric Modulator Tool Compound for Neuroscience Target Validation

The compound's confirmed mGluR5 PAM activity (pEC50 5.89) and the well-characterized PAM/NAM SAR within its chemotype [1] make it suitable as a tool compound for target validation studies in neuroscience. Its para-methyl N-aryl group ensures PAM functional mode, distinguishing it from meta/ortho analogs that act as NAMs [1]. Researchers studying mGluR5 potentiation in synaptic plasticity, cognition, or neuroprotection models can use this compound with the confidence that its pharmacological mode is established, whereas procurement of a regioisomeric analog would yield opposing pharmacology.

Structure–Activity Relationship Reference Standard for Dual-Substitution PAM Optimization

The compound's unique combination of para-methyl on the N-aryl ring and meta-methyl on the oxadiazole aryl ring makes it a valuable reference standard in SAR campaigns aimed at optimizing mGluR5 PAM potency and drug-like properties [1]. Medicinal chemistry teams can benchmark new analogs against this compound's pEC50 of 5.89 and its physicochemical profile (logP 3.87, MW 333.39) [2]. The Packiarajan SAR framework [1] provides the quantitative context for evaluating potency gains from substituent modifications such as 4-F → 4-CH₃ replacement on the N-aryl ring.

Physicochemical Comparator for CNS Drug Discovery Profiling

With a logP of 3.87 and compliance with Lipinski's Rule of Five [1], the compound occupies a moderate lipophilicity range suitable for CNS penetration assessment. It can serve as a comparator for profiling the impact of methyl substitution on membrane permeability, nonspecific binding, and metabolic stability relative to less lipophilic analogs such as the 4-fluoro derivative (MW 323.33) or the unsubstituted phenyl oxadiazole analog (MW 319.36) [2]. This application is directly supported by the physiochemical differentiation evidence in Section 3.

Negative Control Design in Allosteric Modulator Assays

The exquisitely sensitive PAM-to-NAM switch within this chemotype [1] enables rational selection of a negative control compound. The meta-methyl N-aryl analog (6e, IC50 = 3,520 nM as NAM) or the ortho-methyl N-aryl analog (6h, IC50 = 690 nM as NAM) can be procured alongside the target compound to create a matched PAM/NAM pair differing only in N-aryl substituent position. This provides an experimentally rigorous control for mGluR5 allosteric modulator screening campaigns.

Quote Request

Request a Quote for 1-(4-Methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.